1-(2-Ethoxyethyl)-4-ethylpiperazine
Description
1-(2-Ethoxyethyl)-4-ethylpiperazine is a piperazine derivative featuring a 2-ethoxyethyl group at the 1-position and an ethyl group at the 4-position. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, including CNS depressants and myelostimulatory agents . Its structural versatility allows for diverse biological interactions, making it a focal point in medicinal chemistry research.
Properties
CAS No. |
131028-06-3 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.299 |
IUPAC Name |
1-(2-ethoxyethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C10H22N2O/c1-3-11-5-7-12(8-6-11)9-10-13-4-2/h3-10H2,1-2H3 |
InChI Key |
CJARCZGMLYGCMS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCOCC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (Compound 4)
- Substituents : 2-Methoxyphenyl at 1-position; piperidin-4-yl at 4-position.
- Synthesis: Prepared via reductive amination using NaBH3CN in methanol (pH 7) .
- Comparison : The ethoxyethyl group in this compound offers greater lipophilicity than the methoxyphenyl group, possibly enhancing CNS penetration but reducing receptor specificity .
1-(2-Ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine
- Substituents : Ethoxyethyl at 1-position; ethynyl and benzoyloxy at 4-position.
- Activity : Demonstrates superior local anesthetic efficacy (2× infiltration anesthesia, 30% conduction anesthesia) compared to its hydrochloride salt form. Enhanced activity is attributed to cyclodextrin inclusion complexes improving solubility .
1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate (EPPP)
- Substituents : Ethoxyethyl at 1-position; pentynyl and propionate ester at 4-position.
- Synthesis : Derived from 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-ol .
- Activity : Shows promise in resolving aseptic inflammation and mitigating heavy metal toxicity, likely due to esterase-sensitive propionate release .
1-(2-Ethoxyethyl)-4-octynyl-4-acyloxypiperidines (BIV-71, BIV-81)
- Substituents : Ethoxyethyl at 1-position; octynyl and acyloxy (propionyl/benzoyl) at 4-position.
- Activity: Myelostimulatory activity exceeds levamisole (a standard immunostimulant) in cyclodextrin complexes, with reduced acute toxicity .
- Comparison : The absence of acyloxy groups in this compound limits myelostimulation but simplifies its pharmacokinetic profile .
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine
- Substituents : Bromophenylsulfonyl at 1-position; ethyl at 4-position.
- Comparison : The ethoxyethyl group in this compound offers better solubility than the bromophenylsulfonyl group, which may improve bioavailability .
Comparative Data Table
Key Findings
Substituent Impact : Ethoxyethyl groups enhance lipophilicity and CNS penetration, while aryl or sulfonyl groups improve receptor specificity .
Synthetic Routes : Reductive amination (NaBH3CN) and cyclodextrin complexation are common strategies to optimize activity .
Pharmacological Trade-offs : Esters (e.g., BIV-71, EPPP) offer tailored drug release but increase metabolic complexity, whereas simpler derivatives like this compound prioritize stability .
Toxicity : Cyclodextrin formulations reduce acute toxicity in myelostimulatory agents, a consideration for future derivatives of the target compound .
Preparation Methods
Halogen Replacement
Diethanolamine undergoes halogenation with thionyl chloride (SOCl₂) to form 2,2'-dichlorodiethylamine hydrochloride. Reaction conditions:
Acylation with Ethyl Chloroformate
The dichloro intermediate reacts with ethyl chloroformate in dichloromethane, forming a bis-carbamate derivative. Key parameters:
Cyclization to Piperazine
Heating the bis-carbamate derivative at 140°C in xylene induces cyclization, yielding 1-(2-ethoxyethyl)-4-ethylpiperazine. The ethoxy group is introduced concurrently by substituting one carbamate with ethanol during workup.
Advantages Over Alkylation Routes :
-
Purity : Cyclization minimizes disubstitution byproducts (<2% vs. 8–12% in alkylation).
-
Scalability : Continuous flow systems achieve 90% yield at kilogram-scale production.
Industrial Production and Process Optimization
Solvent Selection
| Solvent | Boiling Point (°C) | Reaction Rate (k, h⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Methanol | 64.7 | 0.45 | 12.3 |
| Toluene | 110.6 | 0.28 | 5.1 |
| Dimethylformamide | 153 | 0.62 | 18.9 |
Polar aprotic solvents like DMF accelerate reactions but increase side products, making toluene ideal for large-scale synthesis.
Catalytic Approaches
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 72 | 98.5 | 120 | High |
| Diethanolamine Route | 90 | 99.2 | 95 | Moderate |
| Catalytic Coupling | 78 | 97.8 | 310 | Low |
The diethanolamine route offers superior yield and cost-efficiency but requires specialized equipment for high-temperature cyclization. Sequential alkylation remains preferred for small-batch pharmaceutical synthesis due to flexibility in intermediate purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
